molecular formula C22H22N4O2S B2998787 N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958697-27-3

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2998787
CAS No.: 958697-27-3
M. Wt: 406.5
InChI Key: FXGRDROLNVINQT-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the imidazoquinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the imidazoquinazoline core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Potential use in materials science or as a catalyst.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other imidazoquinazolines or related heterocyclic compounds with sulfanyl and acetamide groups. Examples could be:

  • 2-phenylimidazo[1,2-c]quinazoline derivatives
  • Sulfanyl-substituted acetamides

Uniqueness

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the potential biological activity conferred by the imidazoquinazoline core.

Properties

IUPAC Name

N-butan-2-yl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-14(2)23-18(27)13-29-22-24-17-12-8-7-11-16(17)20-25-19(21(28)26(20)22)15-9-5-4-6-10-15/h4-12,14,19H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGRDROLNVINQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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